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molecular formula C7H11ClN2O2S B591730 (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride CAS No. 848141-14-0

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Cat. No. B591730
M. Wt: 222.687
InChI Key: PIEMVHRCZDIVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501784B2

Procedure details

HBTU (30 mg, 0.079 mmol) was added to {[5-(methylsulfonyl)pyridin-2-yl]methyl}amine hydrochloride (20 mg, 0.090 mmol), 6-methyl-5-(2-methyl-2H-pyrazol-3-yl)-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2-dihydro-pyridine-3-carboxylic acid (Example 92 (a), 27 mg, 0.072 mmol) and DMA (23 μl, 0.31 mmol) in NMP (0.25 ml) and the mixture was stirred in a sealed vial overnight. The product was purified by preparative HPLC and freeze-dried to give the title compound as a white solid (8 mg, 20%).
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
6-methyl-5-(2-methyl-2H-pyrazol-3-yl)-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2-dihydro-pyridine-3-carboxylic acid
Quantity
27 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Example 92 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
23 μL
Type
reactant
Reaction Step Five
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Six
Yield
20%

Identifiers

REACTION_CXSMILES
CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.[CH3:26][S:27]([C:30]1[CH:31]=[CH:32][C:33]([CH2:36][NH2:37])=[N:34][CH:35]=1)(=[O:29])=[O:28].[CH3:38][C:39]1[N:44]([C:45]2[CH:50]=[CH:49][CH:48]=[C:47]([C:51]([F:54])([F:53])[F:52])[CH:46]=2)[C:43](=[O:55])[C:42]([C:56](O)=[O:57])=[CH:41][C:40]=1[C:59]1[N:60]([CH3:64])[N:61]=[CH:62][CH:63]=1.CC(N(C)C)=O>CN1C(=O)CCC1>[CH3:38][C:39]1[N:44]([C:45]2[CH:50]=[CH:49][CH:48]=[C:47]([C:51]([F:54])([F:52])[F:53])[CH:46]=2)[C:43](=[O:55])[C:42]([C:56]([NH:37][CH2:36][C:33]2[CH:32]=[CH:31][C:30]([S:27]([CH3:26])(=[O:29])=[O:28])=[CH:35][N:34]=2)=[O:57])=[CH:41][C:40]=1[C:59]1[N:60]([CH3:64])[N:61]=[CH:62][CH:63]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
Cl.CS(=O)(=O)C=1C=CC(=NC1)CN
Step Three
Name
6-methyl-5-(2-methyl-2H-pyrazol-3-yl)-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2-dihydro-pyridine-3-carboxylic acid
Quantity
27 mg
Type
reactant
Smiles
CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)O)C=1N(N=CC1)C
Step Four
Name
Example 92 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
23 μL
Type
reactant
Smiles
CC(=O)N(C)C
Step Six
Name
Quantity
0.25 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred in a sealed vial overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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